molecular formula C12H14O B14386181 4,6-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde CAS No. 88632-90-0

4,6-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde

Cat. No.: B14386181
CAS No.: 88632-90-0
M. Wt: 174.24 g/mol
InChI Key: NMPCNFMYNFSERK-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with the molecular formula C11H14O It is a derivative of indene, characterized by the presence of two methyl groups at positions 4 and 6, and an aldehyde group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular annulation of 2-ethynylbenzaldehyde derivatives, catalyzed by copper, to yield 3-hydroxy-1-indanones . This process is efficient and can be conducted under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The methyl groups and the aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under appropriate conditions.

Major Products:

    Oxidation: 4,6-Dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid.

    Reduction: 4,6-Dimethyl-2,3-dihydro-1H-indene-5-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,6-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, depending on the specific context and application.

Comparison with Similar Compounds

  • **4,7-Dimethyl-2,3-dihydro-1H-indene

Properties

CAS No.

88632-90-0

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde

InChI

InChI=1S/C12H14O/c1-8-6-10-4-3-5-11(10)9(2)12(8)7-13/h6-7H,3-5H2,1-2H3

InChI Key

NMPCNFMYNFSERK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2)C(=C1C=O)C

Origin of Product

United States

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